molecular formula C24H21N3O3 B11665149 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11665149
M. Wt: 399.4 g/mol
InChI Key: MUTHYBKIMBAQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Core: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: Introduction of the 4-methylphenyl and 3-nitrophenyl groups can be done through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

    Amidation: The amino group can be introduced via an amidation reaction using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional carbonyl functionalities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. For instance:

    Pharmacology: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Materials Science: It may contribute to the physical properties of materials, such as conductivity or mechanical strength.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the nitro group, which may affect its reactivity and applications.

    1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with the nitro group in a different position, potentially altering its chemical properties.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

4-(4-methylanilino)-1-(4-methylphenyl)-2-(3-nitrophenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H21N3O3/c1-16-6-10-19(11-7-16)25-22-15-23(18-4-3-5-21(14-18)27(29)30)26(24(22)28)20-12-8-17(2)9-13-20/h3-15,23,25H,1-2H3

InChI Key

MUTHYBKIMBAQIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.